molecular formula C8H7F2N B12272228 4,5-difluoro-2,3-dihydro-1H-isoindole

4,5-difluoro-2,3-dihydro-1H-isoindole

Cat. No.: B12272228
M. Wt: 155.14 g/mol
InChI Key: FOMQOEHZFJEHAP-UHFFFAOYSA-N
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Description

4,5-Difluoro-2,3-dihydro-1H-isoindole is a fluorinated heterocyclic compound. It belongs to the class of isoindoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2,3-dihydro-1H-isoindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. For example, the reaction of a difluorinated benzylamine with a suitable cyclizing agent can yield the desired isoindole compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various dihydro derivatives .

Scientific Research Applications

4,5-Difluoro-2,3-dihydro-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-difluoro-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2,3-dihydro-1H-isoindole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7F2N

Molecular Weight

155.14 g/mol

IUPAC Name

4,5-difluoro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H7F2N/c9-7-2-1-5-3-11-4-6(5)8(7)10/h1-2,11H,3-4H2

InChI Key

FOMQOEHZFJEHAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=C(C=C2)F)F

Origin of Product

United States

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